Lipophilicity (XLogP3) Comparison: 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine vs. Non-Phenyl and Non-Brominated Analogs
The target compound exhibits an XLogP3 value of 3.9 [1]. This is substantially higher than the unsubstituted 5-amino-1-phenylpyrazole, which has an XLogP3 of approximately 1.5 [2]. The increased lipophilicity is a direct consequence of the additional 4-bromophenyl ring, and this difference is critical for optimizing membrane permeability and blood-brain barrier penetration in lead optimization campaigns [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 5-Amino-1-phenylpyrazole (XLogP3 ~1.5) |
| Quantified Difference | Increase of ~2.4 log units (approximately 250-fold increase in octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity directly impacts compound permeability and distribution, making this compound a more suitable starting point for CNS or intracellular target programs compared to its less lipophilic analogs.
- [1] PubChem. Compound Summary for CID 7172043: 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine. XLogP3 property value. View Source
- [2] PubChem. Compound Summary for CID 135411525: 5-Amino-1-phenylpyrazole. XLogP3 property value. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235-248. (General reference for XLogP relevance). View Source
